molecular formula C16H18N2O2 B3893868 1-Phenyl-3-(4-propoxyphenyl)urea

1-Phenyl-3-(4-propoxyphenyl)urea

Cat. No.: B3893868
M. Wt: 270.33 g/mol
InChI Key: PEJCDFGQIFJRTL-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-propoxyphenyl)urea is a synthetic urea derivative characterized by a phenyl group at the N1 position and a 4-propoxyphenyl substituent at the N3 position of the urea scaffold. The 4-propoxyphenyl group introduces a lipophilic ether moiety, which may enhance membrane permeability and target binding compared to simpler substituents like methoxy or ethoxy groups .

Properties

IUPAC Name

1-phenyl-3-(4-propoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-12-20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJCDFGQIFJRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-propoxyphenyl)urea can be synthesized through the nucleophilic addition of aniline derivatives to isocyanates. One common method involves the reaction of 4-propoxyaniline with phenyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, with the reaction mixture being stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Phenyl-3-(4-propoxyphenyl)urea can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-propoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic urea derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-3-(1-phenylethyl)urea

  • Biological Activity : Acts as a CRAC channel inhibitor (IC₅₀ = 3.25 ± 0.17 µM for Ca²⁺ influx inhibition) by targeting ORAI1, a key protein in immune response regulation. Derivatives with electron-donating R3 groups (e.g., -OMe) showed enhanced activity .
  • Structural Differences: The phenylethyl group introduces steric bulk and chiral centers (S-configuration preferred).

1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea

  • Antiproliferative Activity : Exhibited potent effects against cancer cell lines (e.g., MCF-7, HCT-116) due to pyridine’s hydrogen-bonding and π-π stacking interactions. The 4-propoxyphenyl group in the target compound may trade pyridine’s polarity for increased lipophilicity, altering pharmacokinetic profiles .

Complement-Inhibiting Ureas (e.g., Compound 7l)

  • Activity : IC₅₀ = 13 nM for complement inhibition via C9 deposition blockade. The 4-propoxyphenyl group’s ether oxygen could mimic the electron-rich regions in optimized inhibitors like 7l, which features a six-carbon chain for enhanced activity .

Efflux Pump Inhibitors (2-(4-Propoxyphenyl)quinoline Derivatives)

  • aureus NorA).

Structure-Activity Relationship (SAR) Insights

Substituent Effect on Activity Example Compounds
Electron-donating R3 Enhances Ca²⁺ influx inhibition (e.g., -OMe, -OPr) 1-Phenyl-3-(1-phenylethyl)urea
Lipophilic chains Improves complement inhibition (e.g., six-carbon chain in 7l vs. propoxy in target) Compound 7l
Heteroaryl groups Increases antiproliferative activity via π-π interactions (e.g., pyridin-3-yl) 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea
Flexible ethers Balances solubility and membrane permeability (e.g., propoxy vs. methoxy) 2-(4-Propoxyphenyl)quinoline

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-propoxyphenyl group (logP ~3.5 estimated) increases lipophilicity compared to methoxy (logP ~2.1) or pyridinyl (logP ~1.8) analogs, favoring blood-brain barrier penetration or intracellular target engagement .
  • Toxicity : Urea derivatives with disubstituted N–H (e.g., N,N′-dialkyl) show reduced cytotoxicity, suggesting that the free N–H in 1-Phenyl-3-(4-propoxyphenyl)urea might require optimization for safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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